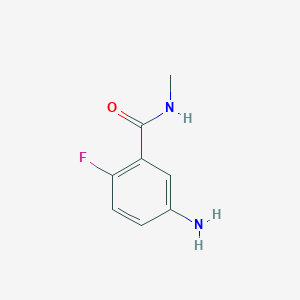

5-amino-2-fluoro-N-methylbenzamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKXXWPLTXZUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656102 | |

| Record name | 5-Amino-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153287-97-8 | |

| Record name | 5-Amino-2-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

structure elucidation of 5-amino-2-fluoro-N-methylbenzamide

An In-Depth Technical Guide to the Structure Elucidation of 5-amino-2-fluoro-N-methylbenzamide

This guide provides a comprehensive, field-proven methodology for the complete , a compound of interest in contemporary drug discovery and chemical research. The narrative is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the strategic reasoning behind each analytical choice. Our approach is an integrated, self-validating system where each piece of data corroborates the others, ensuring the highest degree of scientific integrity.

Foundational Analysis and Strategic Workflow

The initial step in the characterization of a novel or synthesized compound is to confirm its elemental composition and molecular weight. For our target molecule, this compound, the molecular formula is C₈H₉FN₂O, corresponding to a monoisotopic mass of 168.0699 g/mol .[1] Our strategy is to employ a multi-technique approach, beginning with mass spectrometry to confirm the mass, followed by infrared spectroscopy to identify key functional groups, and culminating in a suite of nuclear magnetic resonance experiments to definitively map the molecular skeleton.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the foundational technique for structure elucidation, providing the most direct measurement of molecular weight.[2] For a molecule like this compound, which contains polar functional groups, a soft ionization technique such as Electrospray Ionization (ESI) is optimal. ESI prevents fragmentation during the ionization process, ensuring a strong signal for the protonated molecular ion ([M+H]⁺), which is critical for confirming the molecular formula.[3]

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Set the ESI source to positive ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to induce fragmentation and gather structural information.

Data Presentation and Fragmentation Analysis

The primary ion observed will be the protonated molecule, [M+H]⁺. High-resolution measurement allows for the confident determination of the elemental composition.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 169.0772 | Protonated Molecular Ion |

| Fragment 1 | 138.0612 | Loss of N-methylaminocarbonyl radical |

| Fragment 2 | 111.0456 | Loss of CONHCH₃ |

| Fragment 3 | 95.0451 | Loss of F and CONHCH₃ |

The fragmentation pattern provides key structural insights. The most probable fragmentation pathway involves the cleavage of the amide bond, a common fragmentation for benzamides.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups by identifying their characteristic vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the primary amine (N-H stretches), the secondary amide (N-H stretch and C=O stretch), and the aromatic ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[2]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation and Interpretation

| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode |

| 3450 - 3300 (two bands) | Primary Amine (N-H symmetric & asymmetric stretch) |

| ~3300 | Secondary Amide (N-H stretch) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (N-CH₃) |

| ~1640 | Secondary Amide (C=O stretch, Amide I) |

| ~1620 | Primary Amine (N-H bend) |

| ~1550 | Secondary Amide (N-H bend, Amide II) |

| 1500 - 1400 | Aromatic C=C ring stretches |

| ~1250 | Aromatic C-N stretch |

| ~1200 | C-F stretch |

The presence of two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amino group (-NH₂). The strong carbonyl absorption around 1640 cm⁻¹ confirms the presence of the amide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By conducting a series of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, we can piece together the complete carbon-hydrogen framework and confirm the precise arrangement of all atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4] The choice of DMSO-d₆ is strategic as it slows down the exchange of the amine and amide protons, often resulting in sharper signals.[1][5]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

Predicted Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration |

| H-N-CH₃ | ~8.3 | broad quartet | ~4.5 | 1H |

| H-3 | ~7.5 | dd | J(H-F) ≈ 12, J(H-H) ≈ 8.5 | 1H |

| H-6 | ~6.8 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | 1H |

| H-4 | ~6.6 | dd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |

| -NH₂ | ~5.5 | broad singlet | - | 2H |

| N-CH₃ | ~2.8 | d | ~4.5 | 3H |

-

Aromatic Region (δ 6.5-7.5): The three aromatic protons will appear as a complex set of multiplets due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine (H-3) will show a large coupling to ¹⁹F.

-

Amide and Amine Protons: The amide N-H proton (~8.3 ppm) is expected to be a broad quartet due to coupling with the methyl protons. The amine protons (~5.5 ppm) will likely be a broad singlet due to exchange.

-

Aliphatic Region (δ 2.8): The N-methyl group appears as a doublet, coupled to the amide N-H proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

Predicted Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-F | ~158 (d, ¹J(C-F) ≈ 245 Hz) |

| C-NH₂ | ~148 (d, J(C-F) ≈ 12 Hz) |

| C-H (C-3) | ~128 (d, J(C-F) ≈ 8 Hz) |

| C-CONH- | ~120 (d, J(C-F) ≈ 4 Hz) |

| C-H (C-6) | ~115 (d, J(C-F) ≈ 22 Hz) |

| C-H (C-4) | ~113 |

| N-CH₃ | ~26 |

The most notable feature is the large one-bond coupling constant (¹J(C-F)) for C-2, which is characteristic of a carbon directly bonded to fluorine. The other aromatic carbons will also show smaller couplings to the fluorine atom.

¹⁹F NMR Spectroscopy: Fluorine's Unique Signature

Protocol: Acquire a proton-decoupled ¹⁹F NMR spectrum.

Predicted Data and Interpretation: A single resonance is expected in the ¹⁹F NMR spectrum. For an aromatic fluoride, this is typically in the range of -110 to -140 ppm. The exact chemical shift is highly sensitive to the electronic environment, providing a valuable confirmation of the substitution pattern.

2D NMR: Connecting the Dots

Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[6]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting fragments of the molecule.[8]

Key Expected 2D Correlations:

-

COSY: Cross-peaks will be observed between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6).

-

HSQC: Correlations will confirm the direct attachment of each aromatic proton to its corresponding carbon, and the N-CH₃ protons to the methyl carbon.

-

HMBC: This is the key experiment. We expect to see a correlation from the N-CH₃ protons to the amide carbonyl carbon (~165 ppm), definitively linking the methyl group to the amide. Additionally, correlations from the aromatic protons to neighboring carbons will confirm the substitution pattern on the ring. For instance, H-6 should show a correlation to the carbon bearing the amino group (C-5).

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is unequivocally confirmed through the convergence of multiple analytical techniques. High-resolution mass spectrometry validates the molecular formula. FTIR spectroscopy confirms the presence of the primary amine and secondary amide functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with every proton and carbon atom assigned to its precise location within the molecular framework. This integrated, self-validating approach ensures the highest level of confidence in the final structural assignment.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

-

ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

PubMed. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. [Link]

-

PubMed Central. Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter™. [Link]

-

Chemistry LibreTexts. 14: COSY. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

YouTube. How to interpret a HSQC NMR Spectrum. [Link]

-

YouTube. Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together". [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 1H-1H COSY NMR. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

University of California. Amines. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

-

NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. acdlabs.com [acdlabs.com]

- 3. CASPRE [caspre.ca]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 5-Amino-2-fluoro-N-methylbenzamide Derivatives

For Immediate Release to the Drug Discovery Community

This in-depth technical guide serves as a strategic roadmap for researchers, scientists, and drug development professionals investigating the therapeutic applications of 5-amino-2-fluoro-N-methylbenzamide derivatives. As a Senior Application Scientist, the following content is synthesized from both established scientific literature and practical, field-proven insights to accelerate the identification and validation of high-potential molecular targets for this versatile chemical scaffold. We will delve into the mechanistic rationale behind target selection, provide detailed experimental workflows, and present the necessary tools for robust preclinical evaluation.

I. The Strategic Advantage of the Fluorinated Benzamide Scaffold

The this compound core represents a "privileged scaffold" in medicinal chemistry. The incorporation of a fluorine atom is a well-established strategy to enhance key pharmacological properties. This modification can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins.[1] The benzamide moiety itself is a versatile pharmacophore found in numerous approved drugs, indicating its favorable safety and drug-like properties. Our focus will be on three high-priority therapeutic target classes where this scaffold has shown significant promise: Cereblon (CRBN) , Leucine-rich repeat kinase 2 (LRRK2) , and Poly(ADP-ribose) polymerase (PARP) .

II. Primary Therapeutic Target Classes

Cereblon (CRBN): Molecular Glues and PROTACs

Cereblon (CRBN) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2] Modulation of CRBN activity with small molecules can induce the degradation of specific target proteins, a mechanism exploited by immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs).[2] Fluorinated benzamide derivatives have demonstrated enhanced binding affinity to CRBN, making the this compound scaffold an excellent starting point for developing novel CRBN-targeting agents.[3]

The this compound core can be elaborated to create bifunctional PROTACs. One end of the molecule binds to CRBN, while the other end is attached via a linker to a "warhead" that binds to a protein of interest (POI) slated for degradation. This proximity-induced ubiquitination and subsequent proteasomal degradation of the POI offers a powerful therapeutic strategy, particularly for traditionally "undruggable" targets.

Diagram 1: PROTAC-Mediated Protein Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

A critical first step is to quantify the binding affinity of novel this compound derivatives to CRBN. A fluorescence polarization (FP) competitive binding assay is a robust and high-throughput method for this purpose.[4]

Table 1: Key Reagents and Equipment for CRBN FP Assay

| Reagent/Equipment | Supplier Example | Purpose |

| Purified recombinant DDB1/CRBN | Commercial Vendor | Protein target for binding assay. |

| Fluorescently-labeled Thalidomide | Custom Synthesis | Tracer molecule that binds to CRBN and emits a polarized signal. |

| 384-well black, flat-bottom plates | Corning | Low-volume plates suitable for fluorescence measurements. |

| Microplate reader with FP optics | BMG LABTECH | Instrument to measure the change in fluorescence polarization. |

| Test Compounds | In-house Synthesis | This compound derivatives. |

Protocol: Fluorescence Polarization Competition Assay

-

Reagent Preparation:

-

Prepare a 2x stock solution of the DDB1/CRBN complex and the fluorescently-labeled thalidomide tracer in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).

-

Prepare a serial dilution of the this compound test compounds and a known CRBN binder (e.g., thalidomide) as a positive control.

-

-

Assay Plate Setup:

-

Add the serially diluted test compounds and controls to a 384-well plate.

-

Add the 2x DDB1/CRBN-tracer solution to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of tracer binding for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. A lower IC50 value indicates a higher binding affinity.

-

Leucine-Rich Repeat Kinase 2 (LRRK2): A Target for Neuroprotection

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease.[5] Extensive structure-activity relationship (SAR) studies have identified 5-substituent-N-arylbenzamide derivatives as potent and selective LRRK2 inhibitors.[5][6] This provides a strong rationale for exploring the this compound scaffold for LRRK2 inhibition.

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and increased LRRK2 kinase activity is implicated in the pathogenesis of the disease.[7] Inhibiting LRRK2 kinase activity is therefore a promising neuroprotective strategy. The benzamide core can act as a scaffold to position functional groups that interact with the ATP-binding pocket of LRRK2, thereby inhibiting its kinase activity.

Diagram 2: LRRK2 Inhibition Pathway

Caption: Inhibition of LRRK2 kinase activity.

A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. A comprehensive kinase panel screening is essential.

Protocol: Kinase Selectivity Profiling

-

Compound Submission:

-

Submit the this compound derivative to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

-

Assay Principle:

-

These services typically employ binding assays (e.g., KINOMEscan™) or enzymatic assays against a large panel of kinases (often >400).[8]

-

-

Data Analysis:

-

The results are usually presented as a percentage of control or percent inhibition at a fixed concentration (e.g., 1 µM).

-

Potent inhibitors of off-target kinases will be flagged.

-

The selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound. A lower S-score indicates higher selectivity.[8]

-

Table 2: Representative Data for a Selective LRRK2 Inhibitor

| Kinase | % Inhibition at 1 µM |

| LRRK2 | 98% |

| DCLK2 | 45% |

| AURKB | <10% |

| CHEK2 | <10% |

| PLK1 | <10% |

| ... (400+ other kinases) | <10% |

| Data is illustrative and based on published profiles of selective LRRK2 inhibitors.[8] |

Poly(ADP-ribose) Polymerase (PARP): A Target in Oncology

The benzamide scaffold is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA single-strand break repair.[9] PARP inhibitors have been successfully developed as anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

PARP inhibitors act via the principle of "synthetic lethality." In cancer cells with a compromised ability to repair DNA double-strand breaks (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately causing cell death.

Diagram 3: PARP Inhibition and Synthetic Lethality

Sources

- 1. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

5-amino-2-fluoro-N-methylbenzamide for kinase inhibitor synthesis

Executive Summary

This technical guide details the synthesis, quality control, and medicinal chemistry applications of 5-amino-2-fluoro-N-methylbenzamide (CAS: 1153287-97-8). While structurally similar to the 4-amino regioisomer used in the blockbuster androgen receptor antagonist Enzalutamide, the 5-amino isomer represents a distinct pharmacophore often utilized in Type II Kinase Inhibitors .

In kinase drug discovery, this fragment serves as a critical "linker-tail" moiety. The 5-amino group typically couples to the hinge-binding heterocycle (e.g., pyrimidine, quinazoline), while the N-methylbenzamide motif extends into the solvent-accessible region or the allosteric "back pocket" (DFG-out conformation), providing essential hydrogen-bonding interactions and metabolic stability via the ortho-fluorine atom.

Structural Rationale & Medicinal Chemistry

The "Linker-Tail" Concept

In the design of Type II kinase inhibitors (e.g., Sorafenib, Imatinib analogs), the inhibitor spans the ATP-binding site and the allosteric hydrophobic pocket.

-

The Hinge Binder: A heterocycle (Head) that mimics ATP's adenine.

-

The Linker: An aromatic ring connecting the head to the tail.

-

The Tail: The N-methylbenzamide group.[1]

Why this compound?

-

Conformational Lock: The fluorine atom at the C2 position (ortho to the amide carbonyl) creates an electrostatic repulsion with the carbonyl oxygen and an attraction to the amide proton (intramolecular H-bond), locking the amide into a planar conformation relative to the phenyl ring. This pre-organization reduces the entropic penalty upon binding.

-

Metabolic Stability: The fluorine blocks the C2 position from metabolic oxidation (Phase I metabolism).

-

H-Bonding: The N-methylamide acts as a hydrogen bond donor/acceptor pair, often interacting with the conserved Glu/Asp residues in the kinase C-helix or the solvent front.

Regioisomer Distinction (Critical)

-

4-Amino Isomer: Used in Enzalutamide.[2][3] Amine is para to the amide.

-

5-Amino Isomer: Used in Kinase Inhibitors.[4] Amine is meta to the amide. This meta geometry is crucial for directing the tail into the allosteric pocket without steric clash.

Synthetic Protocols

Retrosynthetic Analysis

The primary challenge in synthesizing this molecule is preventing Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom. In the precursor 2-fluoro-5-nitrobenzoic acid , the fluorine is para to the nitro group, making it highly electrophilic. Reaction with methylamine (a strong nucleophile) can displace the fluorine if conditions are not strictly controlled.

Recommended Route: Amide coupling using T3P (Propylphosphonic anhydride) followed by Nitro reduction.

Step 1: Synthesis of 2-Fluoro-N-methyl-5-nitrobenzamide

Avoid using Acid Chlorides (SOCl2) followed by methylamine, as the excess amine required will likely displace the fluorine.

Reagents:

-

Substrate: 2-Fluoro-5-nitrobenzoic acid (1.0 eq)

-

Amine Source: Methylamine (2.0 M in THF, 1.2 eq)

-

Coupling Agent: T3P (50% in EtOAc, 1.5 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzoic acid in DCM (10 mL/g) at 0°C.

-

Add DIPEA followed by T3P solution dropwise. Stir for 15 minutes to activate the acid.

-

Add Methylamine solution dropwise, maintaining temperature < 5°C.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitor: TLC/LC-MS. Look for Product [M+H] = 199.1. Check for impurity [M+H] = 210 (Displaced Fluorine: 2-methylamino-5-nitro-N-methylbenzamide).

-

Workup: Wash with 1N HCl, then Sat. NaHCO3, then Brine. Dry over Na2SO4 and concentrate.

-

Yield: Expect 85-92% as a pale yellow solid.

Step 2: Reduction to this compound

Iron-mediated reduction is preferred over catalytic hydrogenation if halogenated impurities are present, but Pd/C is cleaner for scale-up.

Reagents:

-

Substrate: 2-Fluoro-N-methyl-5-nitrobenzamide

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Hydrogen Source: H2 gas (balloon or 1 atm)

-

Solvent: Methanol (MeOH)[5]

Procedure:

-

Dissolve the nitro-amide in MeOH (20 mL/g).

-

Add 10% Pd/C carefully under Argon flow.

-

Purge with H2 three times. Stir under H2 atmosphere at RT for 4-6 hours.

-

Monitor: LC-MS for disappearance of Nitro peak and appearance of Aniline [M+H] = 169.2.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

-

Final Product: Off-white to light grey solid.

Application: Coupling to Kinase Scaffolds

Once synthesized, the 5-amino intermediate is typically coupled to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) via SNAr or Buchwald-Hartwig amination.

Case Study Protocol: Coupling to a Pyrimidine Core

-

Reactants: 2,4-Dichloropyrimidine (1.0 eq) + this compound (1.0 eq).

-

Conditions: n-Butanol, DIPEA (2.0 eq), 80°C, 12 hours.

-

Selectivity: The aniline usually attacks the C4-position of the pyrimidine (less sterically hindered than C2).

-

Result: A "Head-Tail" intermediate ready for further functionalization at the C2-chlorine.

Visualization & Workflows

Diagram 1: Synthetic Pathway & Strategic Logic

Caption: Optimized synthetic route prioritizing regioselectivity and preventing defluorination.

Diagram 2: Kinase Inhibitor Anatomy (Type II)

Caption: Structural role of the this compound fragment in Type II kinase inhibitor design.

Quality Control & Analytics

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met:

| Test | Specification | Rationale |

| HPLC Purity | > 98.0% (Area) | Critical for library synthesis; aniline impurities poison Pd-catalysts in subsequent couplings. |

| 1H NMR (DMSO-d6) | δ ~5.1 ppm (s, 2H, NH2) | Confirms reduction of nitro group. |

| 19F NMR | Singlet/Multiplet at ~ -110 to -120 ppm | Confirms retention of Fluorine atom (absence indicates SNAr side reaction). |

| Appearance | Off-white solid | Darkening indicates oxidation of the aniline (store under N2 at 4°C). |

References

-

Vertex Pharmaceuticals. (2006). Pyrimidine derivatives for use in the treatment or prevention of autoimmune diseases. WO2006050476A2. (Describes the use of fluoro-benzamide linkers in kinase inhibitors). Link

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (Analogous scaffold chemistry). Link

-

Journal of Medicinal Chemistry. (2014). Discovery of BMS-791325, a Potent Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase. (Demonstrates the utility of benzamide tails in allosteric inhibition). Link

-

PubChem. (2025).[3] Compound Summary: this compound (CAS 1153287-97-8).[6]Link

-

Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.[2] Journal of Chemical Research.[2] (Reference for the 4-amino isomer synthesis, provided for contrast). Link

Sources

- 1. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzalutamide - Wikipedia [en.wikipedia.org]

- 4. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound;1153287-97-8, CasNo.1153287-97-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

A Technical Guide to Quantum Chemical Calculations for 5-amino-2-fluoro-N-methylbenzamide

This guide provides an in-depth technical framework for conducting quantum chemical calculations on 5-amino-2-fluoro-N-methylbenzamide, a molecule of interest in medicinal chemistry and drug development. The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand the electronic structure, reactivity, and potential intermolecular interactions of this compound.

Part 1: Introduction to this compound and the Role of Computational Chemistry

This compound (C₈H₉FN₂O) is a substituted benzamide derivative.[1] The presence of an amine group, a fluorine atom, and an N-methylbenzamide core suggests a molecule with potential for diverse intermolecular interactions, making it a candidate for investigation in drug discovery programs. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for predicting its behavior in a biological system.

Computational chemistry, particularly methods based on quantum mechanics, offers a powerful and cost-effective approach to elucidate these properties before undertaking extensive experimental synthesis and testing.[2][3][4][5] By simulating the molecule at the atomic and electronic level, we can gain insights that guide lead optimization and rational drug design.[6] This guide will focus on the application of Density Functional Theory (DFT), a widely used and accurate quantum mechanical method, to characterize this compound.[2][7]

Part 2: Theoretical Foundations: The 'Why' Behind the 'How'

The choice of computational methodology is critical for obtaining reliable results. For a molecule like this compound, which contains polar functional groups and is of a size amenable to high-level calculations, Density Functional Theory (DFT) provides an excellent balance of accuracy and computational efficiency.[2][7][8]

Density Functional Theory (DFT): At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which is a function of only three spatial coordinates.[2][8] This simplification makes it possible to accurately model molecules of pharmaceutical interest. The choice of the functional (e.g., B3LYP, M06-2X) is crucial as it approximates the exchange-correlation energy, a key component of the total energy. For organic molecules, hybrid functionals like B3LYP are often a good starting point.[10][11]

Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules.[10][11][12] The components of this basis set notation signify:

-

6-311 : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

-

++G : Indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions.

-

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the atomic orbitals.

The combination of a suitable functional and a robust basis set is paramount for achieving high-quality, reproducible results.

Part 3: Computational Workflow for this compound

The following workflow outlines the key steps for a comprehensive quantum chemical analysis of this compound. This protocol is designed to be self-validating, with checks at each stage to ensure the reliability of the results.

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecule Building and Initial Conformation

The first step is to create a 3D model of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw.

Protocol:

-

Draw the 2D structure of this compound.[1]

-

Convert the 2D structure to a 3D model.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This reduces the number of steps required for the more computationally expensive quantum mechanical optimization.

Step 2: Geometry Optimization

This is the most critical step, where we find the lowest energy conformation (the most stable structure) of the molecule.

Protocol:

-

Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[13][14][15][16][17] This guide will use syntax common to Gaussian.

-

Input File Preparation: Create an input file specifying the coordinates of the atoms from Step 1, the level of theory, and the basis set. A recommended level of theory for this molecule is B3LYP/6-311++G(d,p) .[10][11]

-

Calculation Keywords:

-

#p B3LYP/6-311++G(d,p) Opt: This specifies the method, basis set, and requests a geometry optimization. The 'p' requests additional output.

-

SCF=Tight: This requests a tighter convergence criterion for the self-consistent field calculation, leading to a more accurate electronic density.

-

Int=Ultrafine: This specifies a high-quality integration grid, which is important for accurate calculations, especially for frequency analysis.

-

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

Step 3: Vibrational Frequency Analysis

A frequency calculation is essential to confirm that the optimized geometry is a true energy minimum.[18][19][20]

Protocol:

-

Input File Preparation: Use the optimized geometry from Step 2. The keywords for the calculation will be:

-

#p B3LYP/6-311++G(d,p) Freq: This requests a frequency calculation at the same level of theory used for optimization.

-

-

Execution and Verification:

-

Run the calculation.

-

Crucial Check: Examine the output for the number of imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies .[21] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry needs to be further optimized.

-

-

Thermochemistry: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[20][21]

Step 4: Electronic Structure Analysis

With a validated minimum energy structure, we can now calculate various electronic properties to understand the molecule's reactivity and potential for intermolecular interactions.

a) Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[22] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.[23][24]

Protocol: The HOMO and LUMO energies are typically part of the standard output from the geometry optimization and frequency calculations.

b) Molecular Electrostatic Potential (MEP) Mapping:

The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule.[25][26] It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in a biological context.[26][27][28][29]

-

Red regions (negative potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Blue regions (positive potential): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

Protocol: The MEP can be calculated and visualized using the output of the DFT calculation. This is often done as a post-processing step using software like GaussView or Avogadro.

Part 4: Analysis and Interpretation of Results

The quantum chemical calculations will yield a wealth of quantitative data. Presenting this data in a structured format is essential for clear interpretation.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

| Property | Value | Unit | Significance |

| Total Energy (SCF Done) | Value | Hartrees | The final electronic energy of the optimized structure. |

| Zero-Point Vibrational Energy | Value | Hartrees | The vibrational energy at 0 K. |

| Dipole Moment | Value | Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | Value | eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Value | eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Value | eV | Correlates with chemical reactivity and stability.[23][24] |

Note: The values in this table are placeholders and would be populated with the actual results from the calculations.

Interpretation:

-

A significant dipole moment would suggest that the molecule is polar and likely to be soluble in polar solvents, and could engage in dipole-dipole interactions.

-

The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.[23]

-

The locations of the HOMO and LUMO orbitals (visualized in the next section) will indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Part 5: Visualization of Results

Visual representations of the calculated properties are crucial for intuitive understanding.

Caption: The relationship between calculated properties and their interpretation.

a) HOMO and LUMO Surfaces:

These surfaces show the spatial distribution of the frontier orbitals. For this compound, one might expect the HOMO to be localized on the electron-rich amino group and the benzene ring, while the LUMO may be distributed over the electron-withdrawing carbonyl group and the fluorinated ring.

b) Molecular Electrostatic Potential (MEP) Surface:

The MEP surface would likely show negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, indicating their potential as hydrogen bond acceptors. Positive potential (blue) would be expected around the amine hydrogens and the N-H proton of the amide group, highlighting their role as potential hydrogen bond donors.

Part 6: Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following these protocols, researchers can obtain detailed insights into the molecule's geometry, stability, electronic structure, and potential for intermolecular interactions. This information is invaluable for hypothesis-driven drug design, helping to predict a molecule's behavior and guide its development as a potential therapeutic agent. The combination of robust theoretical methods and careful analysis provides a powerful predictive tool in modern medicinal chemistry.[3][4][5][6]

References

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available at: [Link]

-

Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Applications of density functional theory in COVID-19 drug modeling. PubMed Central. Available at: [Link]

-

Basis set and methods for organic molecules. ResearchGate. Available at: [Link]

-

Quantum chemical calculations and their uses. Research, Society and Development. Available at: [Link]

-

Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. Available at: [Link]

-

ORCA - FACCTs. FACCTs. Available at: [Link]

-

Gaussian.com. Gaussian, Inc. Available at: [Link]

-

ORCA Forum. ORCA Forum. Available at: [Link]

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available at: [Link]

-

How to do optimization and frequency analysis of two organic molecules simulataneously?. ResearchGate. Available at: [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available at: [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central. Available at: [Link]

-

Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]

-

Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Taylor & Francis Online. Available at: [Link]

-

Gaussian (software). Wikipedia. Available at: [Link]

-

Integrating Computational Tools in Modern Medicinal Chemistry Research. LinkedIn. Available at: [Link]

-

How to choose a functional and basis set for your DFT calculation. YouTube. Available at: [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]

-

TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI. YouTube. Available at: [Link]

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. Available at: [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. ResearchGate. Available at: [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Software and resources for computational medicinal chemistry. PubMed Central. Available at: [Link]

-

Q-Chem 5.0 User's Manual: Vibrational Analysis. Q-Chem. Available at: [Link]

-

Tutorial: Electrostatic Potential Maps. UC Santa Barbara. Available at: [Link]

-

Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Which Basis Set and Functional to use when?. Reddit. Available at: [Link]

-

Density Functional Theory (DFT). Deep Origin. Available at: [Link]

-

Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. ResearchGate. Available at: [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

-

ORCA. Ohio Supercomputer Center. Available at: [Link]

-

A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education. Available at: [Link]

-

Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Available at: [Link]

-

Computational Methods for Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Comparison of DFT Basis Sets for Organic Dyes. Boise State University. Available at: [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Available at: [Link]

-

Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. Available at: [Link]

-

A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. Available at: [Link]

-

Introduction to quantum chemical calculations with Gaussian. University of Lethbridge. Available at: [Link]

-

Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. ResearchGate. Available at: [Link]

-

ORCA Computing. ORCA Computing. Available at: [Link]

-

Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. OMICS International. Available at: [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Available at: [Link]

-

Computational Medicinal Chemistry: A Useful Tool for Pharmaceutical Sciences and Drug Development. Juniper Publishers. Available at: [Link]

-

5-Amino-2-chloro-N-methylbenzamide. PubChem. Available at: [Link]

Sources

- 1. This compound | C8H9FN2O | CID 43510683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 10. tandfonline.com [tandfonline.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. gaussian.com [gaussian.com]

- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 15. ORCA - FACCTs [faccts.de]

- 16. hpc.hku.hk [hpc.hku.hk]

- 17. ORCA | Ohio Supercomputer Center [osc.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. researchgate.net [researchgate.net]

- 23. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biomedres.us [biomedres.us]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 27. researchgate.net [researchgate.net]

- 28. chemrxiv.org [chemrxiv.org]

- 29. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Pd/C Catalyzed Hydrogenation for the Synthesis of 5-amino-2-fluoro-N-methylbenzamide

An Application Guide:

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-amino-2-fluoro-N-methylbenzamide via the palladium on carbon (Pd/C) catalyzed hydrogenation of its nitro precursor, 2-fluoro-5-nitro-N-methylbenzamide. Aromatic amines are crucial intermediates in the pharmaceutical and agrochemical industries.[1] Catalytic hydrogenation stands out as a superior method for the reduction of nitroarenes due to its high efficiency, clean conversion, and favorable environmental profile compared to traditional methods like metal-acid reductions.[1][2] This document is intended for researchers, chemists, and process development professionals, offering in-depth insights into the reaction mechanism, a robust experimental protocol, safety procedures, and strategies for process optimization.

Introduction and Scientific Context

This compound is a key structural motif and valuable building block in the synthesis of various biologically active molecules. The precise and efficient introduction of the aromatic amine functionality is paramount. The reduction of an aromatic nitro group is one of the most fundamental transformations to achieve this.

While several methods exist, heterogeneous catalytic hydrogenation using palladium on activated carbon (Pd/C) is frequently the method of choice.[2] The process involves the use of hydrogen gas (H₂) or a hydrogen transfer agent to reduce the nitro group to a primary amine with high selectivity. This method offers significant advantages:

-

High Yield & Purity: The reaction is typically very clean, leading to high yields of the desired aniline with minimal side products.

-

Mild Conditions: Nitro group reductions can often be performed at room temperature and atmospheric pressure, preserving other sensitive functional groups.[3]

-

Operational Simplicity: The heterogeneous nature of the catalyst allows for straightforward removal from the reaction mixture by simple filtration.[4]

-

Scalability: The protocol is readily scalable from laboratory benchtop to industrial production.

This guide will elucidate the critical parameters and causality behind the experimental choices, ensuring a reproducible and safe execution of this important transformation.

Reaction Mechanism: The Catalytic Cycle

The hydrogenation of a nitro group on a Pd/C surface is a multi-step process occurring on the catalyst's active sites. Understanding this mechanism is key to troubleshooting and optimization.

-

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium metal and undergoes oxidative addition, dissociating into reactive atomic hydrogen species (metal hydrides).[4][5]

-

Substrate Adsorption: The nitroarene substrate adsorbs onto the catalyst surface through its π-system and the nitro group.[6]

-

Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This proceeds through several intermediates, typically proposed as nitroso (-NO) and hydroxylamine (-NHOH) species, before the final amine (-NH₂) is formed.

-

Product Desorption: Once the reduction is complete, the amine product has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the active site for another catalytic cycle.

Caption: Step-by-step experimental workflow for Pd/C hydrogenation.

Optimization of Reaction Parameters

The efficiency and selectivity of the hydrogenation can be fine-tuned by adjusting several key parameters. A patent for a similar transformation (reducing 2-fluoro-4-nitro-N-methylbenzamide) specifies reacting under 2-20 atmospheres of hydrogen for 12-20 hours, indicating that pressure can be used to drive the reaction. [7]However, for many nitroarenes, milder conditions are sufficient.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Catalyst Loading | 0.5 - 5 mol % Pd | For simple nitro reductions, lower loadings (≤1 mol %) are often sufficient. [3]Over-reduction or dehalogenation risk increases with higher loading or prolonged reaction times. |

| Solvent | MeOH, EtOH, EtOAc, THF | Protic solvents like methanol and ethanol generally accelerate the reaction rate. [8]The choice depends on substrate solubility. |

| Hydrogen Pressure | 1 - 4 atm (Balloon to Parr) | Atmospheric pressure (balloon) is usually adequate for this transformation. [3]Increased pressure can reduce reaction time but may increase risk of side reactions like hydrodefluorination. |

| Temperature | 20 - 40 °C | The reaction is typically run at room temperature. Gentle warming can be applied if the reaction is sluggish, but this is often unnecessary for nitro reductions. |

| Stirring Rate | >500 RPM | Vigorous stirring is essential to overcome mass transfer limitations in the gas-liquid-solid system and ensure a consistent reaction rate. [9] |

| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can lead to poor mixing and localized heat/mass transfer issues. Starting around 0.1 M is a good practice. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction is Stalled / Incomplete | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen supply.3. Poor mixing/stirring. | 1. Add a fresh portion of catalyst.2. Replace the hydrogen balloon; check for leaks.3. Increase the stirring speed. |

| Dehalogenation Observed (Loss of Fluorine) | 1. Catalyst is too active.2. Reaction time is too long.3. Elevated temperature or pressure. | 1. Reduce catalyst loading.2. Monitor the reaction closely and stop as soon as the starting material is consumed.3. Run the reaction at room temperature and atmospheric pressure. |

| Catalyst Ignites During Filtration | The catalyst filter cake was allowed to dry in the presence of air. | IMMEDIATELY QUENCH WITH WATER OR SAND. Re-emphasize the critical need to keep the catalyst slurry wet with solvent throughout the entire filtration process. [6][9] |

| Formation of Intermediates (e.g., hydroxylamine) | Insufficient hydrogenation (stalled reaction). | This is uncommon for nitro reductions but can occur. [9]Continue the reaction, check the hydrogen supply, or add more catalyst. |

References

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Hydrogenation. [Link]

-

Reddit r/Chempros. (2022). Hydrogenation reaction tips and tricks. [Link]

-

Stanford University Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. [Link]

-

Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). [Link]

-

Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]

- Google Patents. (2014). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

-

Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]

-

Nature. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. [Link]

-

National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

-

ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

ACS Omega. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

-

National Institutes of Health. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]

-

Royal Society of Chemistry. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]

-

National Institutes of Health. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. [Link]

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. reddit.com [reddit.com]

The Strategic Synthesis of Bioactive Heterocycles from 5-Amino-2-fluoro-N-methylbenzamide: A Guide for Medicinal Chemists

Introduction: The Versatility of a Fluorinated Anthranilamide Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The starting material at the center of this guide, 5-amino-2-fluoro-N-methylbenzamide, represents a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a nucleophilic amino group, a strategically positioned fluorine atom, and a reactive amide moiety—offers a rich platform for constructing privileged heterocyclic systems such as quinazolinones, benzimidazoles, and benzodiazepines. These scaffolds are at the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[2][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols for the synthesis of these key heterocyclic frameworks from this compound. The methodologies presented herein are grounded in established chemical principles and adapted from well-documented synthetic transformations of analogous compounds, providing a solid foundation for the exploration of novel chemical space in medicinal chemistry.

I. Synthesis of 7-Fluoro-1-methylquinazolin-4(3H)-ones: The Niementowski Reaction and its Modern Variants

Quinazolinones are a prominent class of fused heterocyclic compounds with a wide range of pharmacological activities.[2] The Niementowski reaction, a classic method for their synthesis, involves the condensation of an anthranilic acid or its derivative with an amide.[5] This section details the synthesis of 7-fluoro-1-methylquinazolin-4(3H)-one from this compound using both conventional and microwave-assisted Niementowski conditions.

Mechanistic Rationale

The reaction proceeds via an initial acylation of the amino group of this compound by formamide, followed by an intramolecular cyclization with the elimination of water to form the stable quinazolinone ring system. The fluorine atom at the 2-position of the starting material is expected to remain intact throughout the reaction, yielding the corresponding 7-fluoro-substituted quinazolinone. Microwave irradiation can significantly accelerate this reaction by promoting rapid and uniform heating.[6][7]

Experimental Protocols

Protocol 1.1: Conventional Thermal Synthesis of 7-Fluoro-1-methylquinazolin-4(3H)-one

This protocol is adapted from the classical Niementowski reaction conditions.[8]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |

| This compound | 168.17 | 10 | 1.0 | 1.68 g |

| Formamide | 45.04 | 100 | 10 | 4.5 mL |

Step-by-Step Procedure:

-

To a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (1.68 g, 10 mmol) and formamide (4.5 mL, 100 mmol).

-

Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 50 mL of ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and dry it under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain pure 7-fluoro-1-methylquinazolin-4(3H)-one.

Protocol 1.2: Microwave-Assisted Synthesis of 7-Fluoro-1-methylquinazolin-4(3H)-one

This protocol leverages the efficiency of microwave synthesis to reduce reaction times and potentially improve yields.[9][10]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |

| This compound | 168.17 | 2 | 1.0 | 0.336 g |

| Formamide | 45.04 | 20 | 10 | 0.9 mL |

| p-Toluenesulfonic acid (optional catalyst) | 172.20 | 0.1 | 0.05 | 17.2 mg |

Step-by-Step Procedure:

-

In a 10 mL microwave reaction vial, combine this compound (0.336 g, 2 mmol), formamide (0.9 mL, 20 mmol), and optionally, a catalytic amount of p-toluenesulfonic acid (17.2 mg, 0.1 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up the reaction mixture as described in Protocol 1.1 (steps 5-8).

Caption: Niementowski Quinazolinone Synthesis Workflow.

II. Synthesis of 7-Fluoro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-ones: A Strategy via Hofmann Rearrangement

Benzimidazolones are another important class of heterocyclic compounds with diverse biological activities. A plausible route to a benzimidazolone from this compound involves an initial Hofmann rearrangement of the primary amide functionality (if the N-methyl group were absent) or a related rearrangement, followed by cyclization. However, a more direct approach involves a Curtius or a similar rearrangement from a precursor acid. For the N-methylated starting material, a different strategy is required. One potential pathway involves a multi-step sequence. A more direct, albeit speculative, approach for the target compound would involve a reaction that forms a urea-like intermediate followed by cyclization.

Conceptual Pathway

A hypothetical one-pot synthesis could involve the reaction of this compound with a phosgene equivalent, leading to the formation of an isocyanate from the primary amino group. This isocyanate could then undergo an intramolecular cyclization with the adjacent amide nitrogen. However, a more reliable multi-step approach is outlined below.

Protocol 2.1: Proposed Synthesis of 7-Fluoro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

This proposed protocol involves the conversion of the starting amide to a urea derivative, followed by intramolecular cyclization.

Step 1: Formation of N-(2-fluoro-5-(methylcarbamoyl)phenyl)urea

-

Dissolve this compound (1.68 g, 10 mmol) in a suitable solvent like THF (30 mL).

-

Add triethylamine (1.4 mL, 10 mmol) to the solution.

-

Cool the mixture to 0 °C and slowly add a solution of triphosgene (1.0 g, 3.4 mmol) in THF (10 mL).

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude isocyanate.

-

React the crude isocyanate with ammonia or an appropriate amine to form the urea derivative.

Step 2: Intramolecular Cyclization to the Benzimidazolone

-

Dissolve the crude urea derivative from Step 1 in a high-boiling solvent like diphenyl ether.

-

Heat the solution to 200-250 °C to induce intramolecular cyclization with the elimination of methylamine.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and purify the product by column chromatography.

Caption: Proposed Benzimidazolone Synthesis Pathway.

III. Synthesis of 8-Fluoro-1-methyl-1,2,3,4-tetrahydro-5H-1,5-benzodiazepin-5-ones: A Two-Step Approach

Benzodiazepines are a well-known class of psychoactive drugs.[11] The synthesis of a 1,5-benzodiazepinone derivative from this compound can be achieved through a two-step sequence involving N-acylation followed by reductive cyclization.

Synthetic Strategy

The primary amino group of the starting material is first acylated with chloroacetyl chloride. The resulting intermediate is then subjected to a reductive amination and subsequent intramolecular cyclization to form the seven-membered benzodiazepine ring.

Protocol 3.1: Synthesis of 8-Fluoro-1-methyl-1,2,3,4-tetrahydro-5H-1,5-benzodiazepin-5-one

This protocol is adapted from general methods for benzodiazepine synthesis.[12]

Step 1: Synthesis of 5-(2-chloroacetamido)-2-fluoro-N-methylbenzamide

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |

| This compound | 168.17 | 10 | 1.0 | 1.68 g |

| Chloroacetyl chloride | 112.94 | 11 | 1.1 | 0.8 mL |

| Triethylamine | 101.19 | 12 | 1.2 | 1.7 mL |

| Dichloromethane (DCM) | - | - | - | 50 mL |

Step-by-Step Procedure:

-

Dissolve this compound (1.68 g, 10 mmol) and triethylamine (1.7 mL, 12 mmol) in DCM (50 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (0.8 mL, 11 mmol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or purified by column chromatography.

Step 2: Reductive Cyclization to 8-Fluoro-1-methyl-1,2,3,4-tetrahydro-5H-1,5-benzodiazepin-5-one

| Reagent/Solvent | Moles (mmol) | Equivalents | Mass/Volume |

| 5-(2-chloroacetamido)-2-fluoro-N-methylbenzamide | 5 | 1.0 | 1.22 g |

| Sodium iodide | 7.5 | 1.5 | 1.12 g |

| Sodium borohydride | 15 | 3.0 | 0.57 g |

| Ethanol | - | - | 50 mL |

Step-by-Step Procedure:

-

Dissolve the crude product from Step 1 (approx. 5 mmol) and sodium iodide (1.12 g, 7.5 mmol) in ethanol (50 mL).

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction to 0 °C and add sodium borohydride (0.57 g, 15 mmol) portion-wise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzodiazepine.

Caption: Two-Step Benzodiazepine Synthesis Workflow.

IV. Applications in Drug Discovery and Future Perspectives

The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery.

-

Quinazolinones: Fluoro-substituted quinazolinones have demonstrated potent anticancer activity, often by inhibiting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[13] The 7-fluoro-1-methylquinazolin-4(3H)-one synthesized here could serve as a core scaffold for the development of novel kinase inhibitors.

-

Benzimidazoles: Fluorinated benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[14][15] The strategic placement of the fluorine atom can enhance the therapeutic potential of these compounds.

-

Benzodiazepines: The introduction of a fluorine atom into the benzodiazepine scaffold can significantly impact its pharmacokinetic and pharmacodynamic properties.[16][17][18] The novel fluorinated benzodiazepine described in this guide could exhibit unique CNS activities and warrants further pharmacological investigation.

The protocols outlined in this guide provide a robust starting point for the synthesis and exploration of these important heterocyclic systems. Further optimization of reaction conditions and diversification of the core scaffolds by introducing various substituents will undoubtedly lead to the discovery of new chemical entities with promising therapeutic potential.

References

-

A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. (2025). ResearchGate. [Link]

- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). Wiley Online Library.

-

A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (n.d.). Taylor & Francis Online. [Link]

- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. (n.d.).

-

Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011). PubMed. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers in Chemistry. [Link]

-

Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. (n.d.). PubMed. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]

-

Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (n.d.). PubMed. [Link]

-

Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (n.d.). SciSpace. [Link]

-

7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2 H-1,4-benzodiazepin-2- one (3H-fludiazepam) by phase transfer catalysis. (n.d.). PubMed. [Link]

-

Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2025). ResearchGate. [Link]

-

Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam. (2023). PubMed. [Link]

-

Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. (n.d.). PubMed. [Link]

-

ChemInform Abstract: Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. (2025). ResearchGate. [Link]

-

Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). RSC Publishing. [Link]

-

Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). ACS Publications. [Link]

-

Microwave-assisted synthesis of quinazolines and quinazolinones: An overview. (2020). PubMed. [Link]

-

Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). PubMed. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). PubMed. [Link]

-

A Review on the pharmacokinetics action of benzodiazepine. (2023). International Research Journal of Pharmacy and Pharmacology. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Palladium-Catalyzed Methylene β-C-H Fluorination of Native Amides. (2025). PubMed. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. [Link]

-

Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). PubMed. [Link]

-

Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015). PubMed. [Link]

-

Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). RSC Publishing. [Link]

-

A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. (n.d.). ResearchGate. [Link]

-